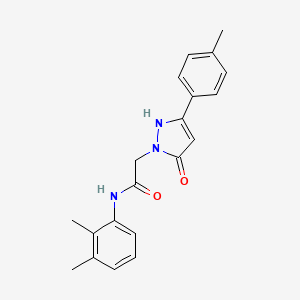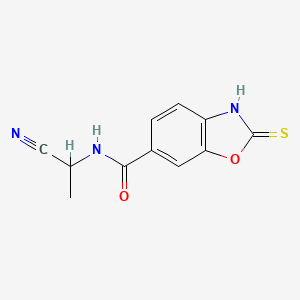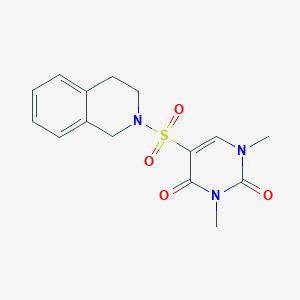
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
説明
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C7H7ClFN3 . It has a molecular weight of 187.6 .
Physical And Chemical Properties Analysis
The boiling point of 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is predicted to be 352.5±27.0 °C . The density is predicted to be 1.553±0.06 g/cm3 . The pKa value is predicted to be 1.76±0.10 .科学的研究の応用
Synthesis and Chemical Properties
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine and its derivatives have been explored for their chemical synthesis and properties. For instance, Wada et al. (2012) discussed the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are relevant in the context of kinase inhibitors and are structurally related to 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine. They emphasized regioselective synthesis techniques, highlighting the compound's potential in anticancer applications (Wada et al., 2012).
Applications in Medicinal Chemistry
The research into 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine often connects to its potential applications in medicinal chemistry. For instance, Loksha et al. (2016) synthesized novel MC-1220 analogs, including derivatives of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, for evaluation against HIV-1. This study showcases the potential of such compounds in antiviral therapies (Loksha et al., 2016).
Antibacterial Properties
The compound and its derivatives have also been studied for their antibacterial properties. Al-Hiari et al. (2007) examined new 8-nitrofluoroquinolone derivatives, including those structurally similar to 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, for their antibacterial activities. Such research indicates the potential of these compounds in developing new antibiotics (Al-Hiari et al., 2007).
Potential in Tubulin Inhibition
Additionally, derivatives of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine have been investigated for their role in inhibiting tubulin polymerization. Zhang et al. (2007) synthesized a series of triazolopyrimidines, structurally related to our compound of interest, which showed unique mechanisms of tubulin inhibition, suggesting a potential application in cancer therapy (Zhang et al., 2007).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIWJUDZORNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2372825.png)
![N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2372826.png)


![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)
![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)
![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)
